molecular formula C22H24FN3O B1439394 7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one CAS No. 1070342-54-9

7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one

Cat. No. B1439394
M. Wt: 365.4 g/mol
InChI Key: OJZVAGYCQHNRNG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-fluoro-3-[(2-methylpiperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-16-5-2-3-10-25(16)15-19-11-18-7-8-20(23)12-21(18)26(22(19)27)14-17-6-4-9-24-13-17/h4,6-9,11-13,16H,2-3,5,10,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVAGYCQHNRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one
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7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one
Reactant of Route 5
7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one
Reactant of Route 6
7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one

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